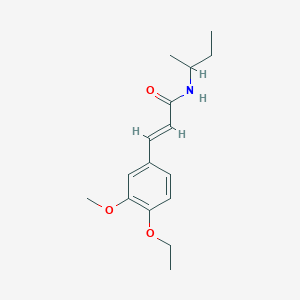
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is commonly used in the laboratory for various experiments.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is not fully understood. However, it is believed to act as an agonist or antagonist of certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. It may also modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various biochemical and physiological effects. It has been shown to affect the activity of several enzymes, such as acetylcholinesterase and monoamine oxidase. It may also alter the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in lab experiments is its versatility. It can be used in various assays and experiments, including receptor binding assays, enzyme assays, and cell-based assays. However, its use may be limited by its cost and availability. It may also have certain side effects, such as cytotoxicity and genotoxicity, which need to be carefully considered.
Orientations Futures
There are several future directions for the use of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in scientific research. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs and derivatives of this compound with improved pharmacological properties. Additionally, its use in the field of drug discovery and development may be expanded, particularly in the search for new drugs targeting the central nervous system.
In conclusion, 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a versatile and important compound in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific and medical applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one involves the reaction of quinuclidin-3-one with 2-(1,3-benzodioxol-5-yl) acetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various scientific research applications. It is commonly used in the field of medicinal chemistry to design and synthesize new compounds with potential therapeutic properties. It is also used in the study of the central nervous system, particularly in the investigation of the role of neurotransmitters in various physiological and pathological conditions.
Propriétés
Nom du produit |
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H15NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,7-8,11H,3-6,9H2/b12-7+ |
Clé InChI |
NGNUATHUAAONSD-KPKJPENVSA-N |
SMILES isomérique |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=C(C=C3)OCO4 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)


![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)